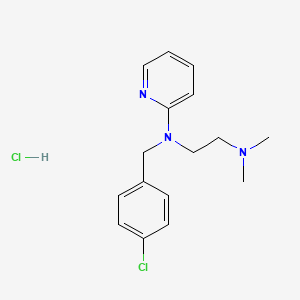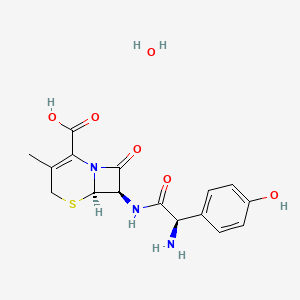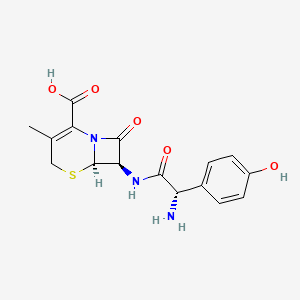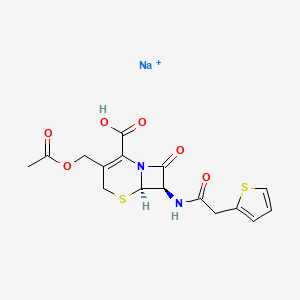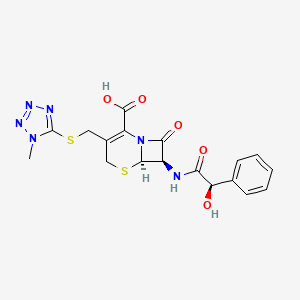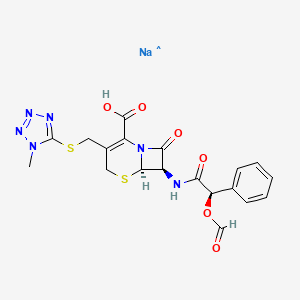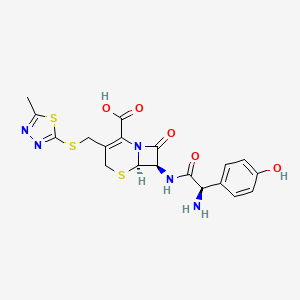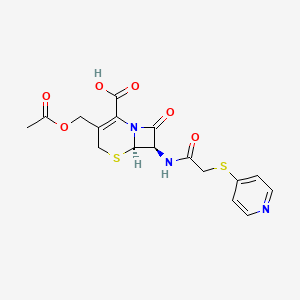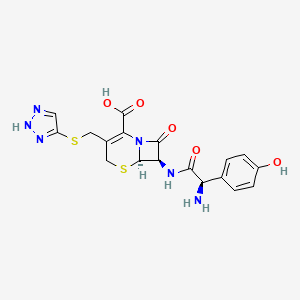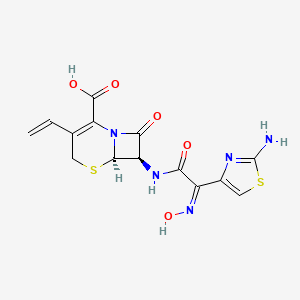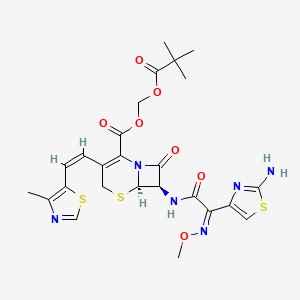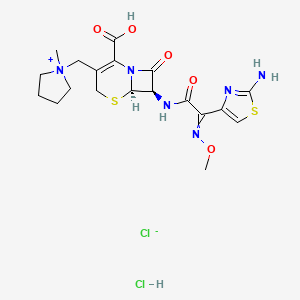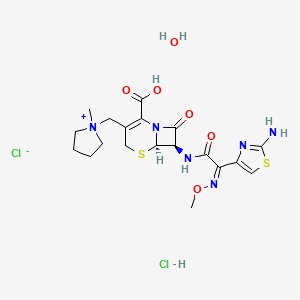
Lumeton forte
Descripción general
Descripción
Chlortoluron-mecoprop mixture is a bioactive chemical compound used primarily in agricultural settings. It is a combination of two herbicides: chlortoluron and mecoprop. Chlortoluron is a phenylurea herbicide, while mecoprop is a chlorophenoxy herbicide. This mixture is effective in controlling a wide range of broadleaf weeds and grasses in cereal crops such as wheat and barley .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Chlortoluron: : The synthesis of chlortoluron involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. This is then reacted with dimethylamine to produce the final product .
Reaction: [ \text{Aryl-NH}_2 + \text{COCl}_2 \rightarrow \text{Aryl-NCO} ] [ \text{Aryl-NCO} + \text{NH(CH}_3\text{)}_2 \rightarrow \text{Aryl-NHCON(CH}_3\text{)}_2 ]
-
Mecoprop: : Mecoprop is synthesized through the chlorination of phenoxyacetic acid, followed by esterification and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of chlortoluron and mecoprop involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Mecoprop can undergo reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products
Chlortoluron: Oxidative N-demethylation produces less phytotoxic derivatives.
Mecoprop: Substitution reactions can yield various esterified or hydroxylated products.
Aplicaciones Científicas De Investigación
Chlortoluron-mecoprop mixture has several applications in scientific research:
Mecanismo De Acción
Chlortoluron
Chlortoluron inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to plant death .
Mecoprop
Mecoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .
Comparación Con Compuestos Similares
Similar Compounds
Diuron: Another phenylurea herbicide with a similar mechanism of action to chlortoluron.
2,4-D: A chlorophenoxy herbicide similar to mecoprop, widely used for broadleaf weed control.
Uniqueness
The combination of chlortoluron and mecoprop in a single mixture provides a broader spectrum of weed control compared to using either compound alone. This synergistic effect makes the mixture particularly effective in agricultural settings .
Propiedades
Número CAS |
37341-10-9 |
|---|---|
Fórmula molecular |
C20H24Cl2N2O4 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)propanoic acid;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H13ClN2O.C10H11ClO3/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h4-6H,1-3H3,(H,12,14);3-5,7H,1-2H3,(H,12,13) |
Clave InChI |
ROGAZCSFJFDQIC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chlortoluron-mecoprop mixt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


